
N-icosa-5,8,11,14-tetraenoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-icosa-5,8,11,14-tetraenoylglycine: is a chemical compound that belongs to the class of fatty acid derivatives. It is characterized by the presence of a long hydrocarbon chain with multiple double bonds and a glycine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-icosa-5,8,11,14-tetraenoylglycine typically involves the esterification of icosa-5,8,11,14-tetraenoic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-icosa-5,8,11,14-tetraenoylglycine can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The glycine moiety can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, saturated derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-icosa-5,8,11,14-tetraenoylglycine has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of novel materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N-icosa-5,8,11,14-tetraenoylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in fatty acid metabolism and cellular signaling pathways. It may also interact with receptors on the cell surface, leading to changes in gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Icosapent ethyl: An ethyl ester of eicosapentaenoic acid with similar fatty acid structure.
Arachidonic acid: A polyunsaturated fatty acid with a similar hydrocarbon chain but different functional groups.
Eicosatetraynoic acid: An analog with a similar structure but different chemical properties.
Uniqueness: N-icosa-5,8,11,14-tetraenoylglycine is unique due to the presence of both a polyunsaturated hydrocarbon chain and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C22H35NO3 |
|---|---|
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-(icosa-5,8,11,14-tetraenoylamino)acetic acid |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
YLEARPUNMCCKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


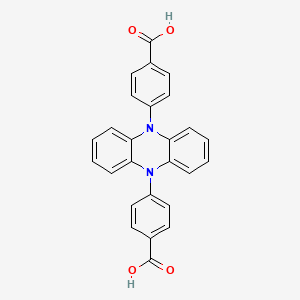
![N-[2-(morpholin-4-yl)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hydrochloride](/img/structure/B12512712.png)
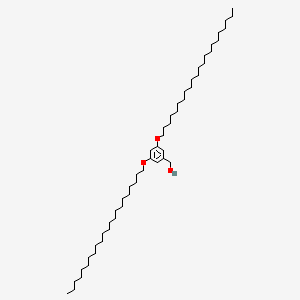

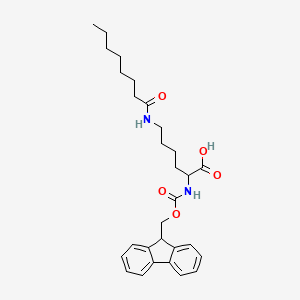

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12512742.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)
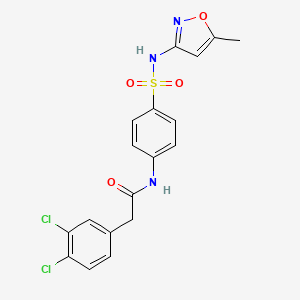
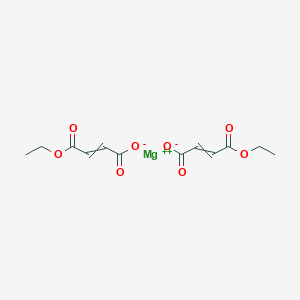
![zinc;2-[carbamimidoyl(methyl)amino]acetic acid;dichloride](/img/structure/B12512760.png)
![N-methyl-2-phenyl-N-[7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12512762.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)
